molecular formula C27H29F2N3O3 B11051583 1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11051583
M. Wt: 481.5 g/mol
InChI Key: DVRLVTXEMDDFBI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and bipiperidinyl groups, to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione can be compared with other fluorophenyl-substituted pyrrolidine derivatives.
  • Similar compounds include those with variations in the substitution pattern on the pyrrolidine core or the bipiperidinyl groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H29F2N3O3

Molecular Weight

481.5 g/mol

IUPAC Name

3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H29F2N3O3/c28-21-3-1-20(2-4-21)26(34)31-15-11-19(12-16-31)18-9-13-30(14-10-18)24-17-25(33)32(27(24)35)23-7-5-22(29)6-8-23/h1-8,18-19,24H,9-17H2

InChI Key

DVRLVTXEMDDFBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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